1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile
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Overview
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chloro and trifluoromethyl groups.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with cyclopropanecarbonitrile under specific conditions. One common method includes the use of toluene as a solvent and anhydrous aluminum trichloride as a catalyst. The reaction is carried out at low temperatures (0-5°C) for several hours, followed by the addition of ice water and pH adjustment using sodium hydroxide . This method is suitable for large-scale production due to its high safety and low environmental impact.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Radical Reactions: The trifluoromethyl group plays a crucial role in radical reactions, which are important in the synthesis of pharmaceuticals and agrochemicals.
Common reagents used in these reactions include sodium nitrite, hypophosphorous acid, and cuprous oxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it effective in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile can be compared with similar compounds such as:
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone: This compound is an intermediate in the synthesis of pharmaceuticals and agrochemicals.
(3-Chloro-5-(trifluoromethyl)phenyl)boronic acid: Used in organic synthesis and as a building block for more complex molecules.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H7ClF3N |
---|---|
Molecular Weight |
245.63 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H7ClF3N/c12-9-4-7(10(6-16)1-2-10)3-8(5-9)11(13,14)15/h3-5H,1-2H2 |
InChI Key |
AWAGIUWEHIEUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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